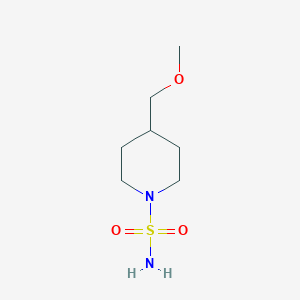

4-(Methoxymethyl)piperidine-1-sulfonamide

Description

The exact mass of the compound 4-(Methoxymethyl)piperidine-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methoxymethyl)piperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)piperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDKGJPXKCVZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261999 | |

| Record name | 1-Piperidinesulfonamide, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341657-66-6 | |

| Record name | 1-Piperidinesulfonamide, 4-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341657-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinesulfonamide, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)piperidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure and weight of 4-(Methoxymethyl)piperidine-1-sulfonamide

[1]

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: N/A, PubChem CID: 63971766) is a specialized heterocyclic building block used in medicinal chemistry. It combines a lipophilic 4-methoxymethyl-piperidine core with a polar primary sulfonamide moiety.

This molecule acts as a critical pharmacophore in two primary domains:[1]

-

Carbonic Anhydrase (CA) Inhibition: The terminal sulfonamide group (

) is the classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like carbonic anhydrase. -

Fragment-Based Drug Design (FBDD): The piperidine ring serves as a rigid linker, directing the methoxymethyl tail into hydrophobic pockets while positioning the sulfonamide for polar interactions.

Molecular Identity & Physiochemical Properties[2][3][4]

Chemical Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(methoxymethyl)piperidine-1-sulfonamide |

| Common Name | N-sulfamoyl-4-(methoxymethyl)piperidine |

| Molecular Formula | |

| Molecular Weight | 208.28 g/mol |

| Monoisotopic Mass | 208.08817 Da |

| SMILES | COCC1CCN(CC1)S(=O)(=O)N |

| InChIKey | YXDKGJPXKCVZQZ-UHFFFAOYSA-N |

Physicochemical Descriptors

The following data points are critical for assessing the compound's "drug-likeness" and permeability.

| Property | Value | Interpretation |

| XLogP3 | -0.6 | Highly hydrophilic; likely high aqueous solubility. |

| TPSA | 75.0 Ų | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Amide | Critical for active site binding. |

| H-Bond Acceptors | 4 ( | Facilitates solvent interaction. |

| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |

| pKa (Sulfonamide) | ~10.1 | Weakly acidic; neutral at physiological pH. |

Structural Analysis & Conformation

Structurally, the molecule exists as a sulfamide derivative (chemically

-

Piperidine Core: Adopts a low-energy chair conformation . The bulky 4-methoxymethyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain.

-

Sulfonamide Head: The

atom adopts a tetrahedral geometry. The -

Ether Tail: The methoxymethyl group functions as a hydrogen bond acceptor and a hydrophobic probe, often used to tune the solubility of lipophilic drug candidates (e.g., similar to the tail in Sufentanil ).

Visualization: Pharmacophore Connectivity

Figure 1: Pharmacophore connectivity showing the polar "warhead" (sulfonamide) and the hydrophobic "tail" (ether) separated by the piperidine linker.[2][3][4][5][6][7][8]

Synthesis & Manufacturing Protocols

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide requires the de novo construction of the sulfamide bond on the secondary amine. The most robust method utilizes Sulfamide (

Retrosynthetic Analysis

-

Target: 4-(Methoxymethyl)piperidine-1-sulfonamide[9]

-

Precursor A: 4-(Methoxymethyl)piperidine (Secondary Amine)

-

Precursor B: Sulfamide (Ammonia equivalent source)

Experimental Protocol (Trans-Sulfamoylation)

Note: This protocol is adapted from standard sulfamide synthesis methodologies [1].

Reagents:

-

4-(Methoxymethyl)piperidine (1.0 eq)

-

Sulfamide (1.5 - 2.0 eq)

-

Solvent: 1,4-Dioxane or Pyridine

-

Temperature: Reflux (

)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a condenser, dissolve sulfamide (2.0 eq) in anhydrous 1,4-dioxane.

-

Addition: Add 4-(methoxymethyl)piperidine (1.0 eq) dropwise to the solution.

-

Reaction: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (stain with ninhydrin; product will likely not stain, but starting amine will disappear).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically partitioned between Ethyl Acetate and Water. The product prefers the organic layer. Wash with brine, dry over

, and concentrate. -

Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain a white crystalline solid.

Alternative Route (Chlorosulfonyl Isocyanate)

For higher purity requirements, Chlorosulfonyl Isocyanate (CSI) can be used.

-

React amine with CSI at

to form the intermediate sulfamoyl chloride. -

Hydrolyze carefully with water to release the sulfonamide.

-

Warning: CSI is highly reactive and moisture-sensitive.

-

Visualization: Synthetic Pathway

Figure 2: Synthesis via direct sulfamoylation of the piperidine precursor.

Analytical Characterization (Predicted)

To validate the structure, researchers should look for the following spectral signatures:

Proton NMR ( -NMR, 400 MHz, )

-

6.6–6.8 ppm (s, 2H): The

- 3.4–3.5 ppm (m, 2H): Equatorial protons at C2/C6 adjacent to the Nitrogen.

-

3.23 ppm (s, 3H): The methoxy

-

3.15 ppm (d, 2H): The methylene

- 2.5–2.6 ppm (m, 2H): Axial protons at C2/C6 (often shielded).

- 1.6–1.8 ppm (m, 3H): Ring protons (C3/C5) and the C4 methine proton.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Sodium Adduct:

-

Fragmentation: Loss of the methoxymethyl group or the sulfonamide head (

) may be observed in MS/MS modes.

References

-

PubChem Compound Summary. (2025). 4-(methoxymethyl)piperidine-1-sulfonamide (CID 63971766).[9] National Center for Biotechnology Information. Link

-

Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamates/Sulfamides.[10] Journal of Medicinal Chemistry. (Contextual reference for sulfamide synthesis).

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide pharmacophore).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]

- 6. CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride - Google Patents [patents.google.com]

- 7. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine | CAS 61380-02-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. PubChemLite - 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

role of piperidine-1-sulfonamide scaffolds in medicinal chemistry

The Role of Piperidine-1-Sulfonamide Scaffolds in Medicinal Chemistry

Executive Summary

The piperidine-1-sulfonamide (N-sulfonylpiperidine) moiety represents a high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous free piperidine ring found in blockbuster drugs (e.g., donepezil, fentanyl) where the basic nitrogen is critical for electrostatic interactions, the piperidine-1-sulfonamide variant offers a distinct physicochemical profile. By capping the nitrogen with a sulfonyl group, medicinal chemists neutralize the basicity, lock the conformation, and introduce a rigid vector for hydrogen bonding.

This guide analyzes the structural rationale, synthetic accessibility, and therapeutic utility of this scaffold, specifically within the context of 11

Structural & Physicochemical Rationale

The transition from a piperidine amine to a piperidine sulfonamide fundamentally alters the molecular property profile (MPP) of a lead compound.

Modulation of Basicity and Lipophilicity

-

Basicity Nullification: The sulfonyl group is strongly electron-withdrawing. The lone pair on the piperidine nitrogen is delocalized into the sulfonyl

-orbitals (or-

Impact: Improves membrane permeability (passive diffusion) by removing the energetic penalty of desolvating a charged cation.

-

-

Lipophilicity (LogP): While the sulfonamide group is polar, the overall scaffold is often more lipophilic than its protonated amine counterpart. However, the sulfonyl oxygens serve as potent Hydrogen Bond Acceptors (HBA), balancing solubility.

Conformational Control

-

Chair Conformation: The piperidine ring typically adopts a chair conformation.[1] The sulfonamide attachment is planar around the nitrogen, but the

bond allows for specific rotamers. -

Exit Vectors: The rigid geometry of the sulfonamide linker (

) orients the

Metabolic Stability

-

Metabolic Blockade: The sulfonamide group protects the nitrogen from oxidative metabolism (e.g., N-oxidation or N-dealkylation by CYP450 enzymes), which is a common clearance pathway for tertiary amines.

Synthetic Methodologies

The synthesis of piperidine-1-sulfonamides is robust, scalable, and amenable to high-throughput parallel synthesis.

Standard Sulfamoylation Protocol

The most common route involves the nucleophilic attack of the piperidine nitrogen on a sulfonyl chloride.

-

Reagents: Sulfonyl chloride (

), Base (TEA, DIPEA, or Pyridine), Solvent (DCM, THF, or DMF). -

Conditions:

to RT; typically complete within 1-4 hours.

Green Chemistry Variation (Aqueous Media)

Recent "green" protocols utilize aqueous conditions with inorganic bases (

Visualization: Synthetic Pathway

Figure 1: General synthetic workflow for the generation of piperidine-1-sulfonamide libraries.

Medicinal Chemistry Applications (Case Studies)

Metabolic Syndrome: 11 -HSD1 Inhibitors

The enzyme 11

-

Role of Scaffold: Piperidine sulfonamides (and the related piperazine sulfonamides) act as potent, selective inhibitors.

-

Mechanism: The piperidine ring fills the hydrophobic pocket of the enzyme, while the sulfonamide oxygens often engage in hydrogen bonding with the backbone of the catalytic site (e.g., Ala-161 region in similar proteases) or orient the aryl group to stack with Tyr/Phe residues.

-

Key Compounds: Clinical candidates like (R)-45 and Compound 13q have demonstrated nanomolar potency (

nM) and high selectivity over Type 2 isozymes.

Oncology: MMP Inhibitors

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

-

Role of Scaffold:

-Piperidine sulfone hydroxamates have been developed as MMP-2, MMP-9, and MMP-13 inhibitors.[4] -

Binding Mode: The sulfonamide acts as a "zinc-binding group" (ZBG) support or interacts with the S1' specificity pocket. The piperidine ring provides a rigid scaffold to direct the hydroxamic acid (ZBG) toward the catalytic zinc ion while minimizing conformational entropy loss upon binding.

Prostate Cancer: Androgen Receptor (AR) Antagonists[5]

-

Recent Breakthroughs: The compound LT16 utilizes an

-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold.[5] -

Efficacy: It targets LBP (Ligand Binding Pocket) mutations (e.g., T878A) that confer resistance to enzalutamide.[5] The sulfonamide linker provides a unique geometry that avoids steric clashes induced by the mutation, restoring antagonist activity.

Comparative Data: Scaffold Efficacy

| Feature | Free Piperidine (Amine) | Piperidine-1-Sulfonamide | Medicinal Chem Benefit |

| Charge (pH 7.4) | Cationic (+) | Neutral | Improved passive membrane permeability. |

| H-Bonding | Donor (NH) / Acceptor (N) | Strong Acceptor (S=O) | Specific interaction with backbone amides. |

| Metabolic Stability | Low (N-oxidation, dealkylation) | High | Prolonged half-life ( |

| Conformation | Flexible (Inversion) | Rigid / Rotameric | Reduced entropy penalty upon binding. |

| Basicity ( | ~10-11 | Non-basic | No lysosomal trapping; better distribution. |

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for a generic piperidine-1-sulfonamide inhibitor targeting a hydrophobic pocket (e.g., 11

Figure 2: Pharmacophore model showing the critical interactions mediated by the sulfonamide linker and piperidine core.

Experimental Protocol: Synthesis of N-(Piperidin-1-yl)benzenesulfonamide

Objective: Synthesis of a representative library scaffold.

-

Preparation: Charge a round-bottom flask with Piperidine (1.0 equiv) and Dichloromethane (DCM) (10 mL/mmol).

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the mixture to

in an ice bath. -

Coupling: Dropwise add Benzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM. Maintain temperature

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated

, then Brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography.

References

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Structure-Activity Relationships of Beta- and Alpha-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy. European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity profile of 4-(Methoxymethyl)piperidine-1-sulfonamide

An In-Depth Technical Guide on the Biological Activity Profile of 4-(Methoxymethyl)piperidine-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-(methoxymethyl)piperidine-1-sulfonamide, a novel chemical entity. Based on an extensive review of its structural components—the sulfonamide and piperidine moieties—we elucidate its most probable mechanisms of action. The primary focus is on two key areas: its potential as an antibacterial agent through the inhibition of folic acid synthesis, and its role as a potential modulator of metabolic diseases via inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This document details the theoretical underpinnings of these activities, provides robust experimental protocols for their validation, and presents the information in a manner accessible to researchers, scientists, and drug development professionals.

Introduction: Unveiling a Privileged Scaffold

4-(Methoxymethyl)piperidine-1-sulfonamide is a synthetic organic compound characterized by a piperidine ring substituted at the 4-position with a methoxymethyl group and at the 1-position with a sulfonamide group. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to adopt conformations that fit into the binding pockets of molecular targets.[1]

The sulfonamide functional group is another cornerstone of medicinal chemistry, most famously known for its antibacterial properties.[2][3][4] The combination of these two moieties in 4-(methoxymethyl)piperidine-1-sulfonamide suggests a rich potential for diverse biological activities. This guide will explore the most promising of these, grounded in established structure-activity relationships.

Potential Antibacterial Activity: Targeting Folic Acid Synthesis

The presence of the sulfonamide group strongly suggests that 4-(methoxymethyl)piperidine-1-sulfonamide may exhibit antibacterial properties.[2][3] Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][4][5][6]

Mechanism of Action

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA).[4][5] Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, preventing the conversion of PABA to dihydropteroic acid.[2][4][5] This disruption of the folic acid pathway ultimately inhibits the synthesis of purines and DNA, thereby halting bacterial growth and replication.[5][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6]

Caption: Competitive inhibition of DHPS by sulfonamides, disrupting folic acid synthesis.

Experimental Protocol: Antibacterial Susceptibility Testing

A standardized broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of 4-(methoxymethyl)piperidine-1-sulfonamide against various bacterial strains.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

-

Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4-(methoxymethyl)piperidine-1-sulfonamide in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Potential Metabolic Regulation: 11β-HSD1 Inhibition

A compelling potential application for piperidine-sulfonamide derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7][8][9] This enzyme is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[7][10][11] 11β-HSD1 inhibitors have been shown in clinical trials to improve glycemic control, lipid profiles, and blood pressure.[7]

Mechanism of Action

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Elevated intracellular cortisol levels contribute to insulin resistance, hepatic glucose production, and central obesity. By inhibiting 11β-HSD1, 4-(methoxymethyl)piperidine-1-sulfonamide could potentially reduce local cortisol concentrations, thereby ameliorating these metabolic dysfunctions.[11]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Sulfonamides [pharmacology2000.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Methoxymethyl)piperidine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)piperidine-1-sulfonamide is a unique molecule incorporating a piperidine ring, a sulfonamide group, and a methoxymethyl substituent. As a Senior Application Scientist, this guide provides a comprehensive overview of its anticipated physicochemical properties, which are critical for its potential applications in drug discovery and development. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing suitable formulations. This document synthesizes theoretical knowledge with established experimental protocols to offer a robust framework for the scientific investigation of this compound.

While specific experimental data for this exact molecule is not extensively available in public literature, this guide constructs a detailed profile by analyzing its structural components and referencing data from analogous compounds. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reliability in a research setting.

Chemical Identity and Synthesis

Molecular Structure:

-

IUPAC Name: 4-(methoxymethyl)piperidine-1-sulfonamide

-

Molecular Weight: 208.28 g/mol

-

CAS Number: 1341657-66-6[2]

-

Predicted XlogP: -0.6[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide involves a two-step process starting from commercially available 4-(methoxymethyl)piperidine. This approach is analogous to established methods for the synthesis of N-substituted piperidine sulfonamides.[3][4][5]

Step 1: Sulfamoylation of 4-(Methoxymethyl)piperidine

The synthesis begins with the reaction of 4-(methoxymethyl)piperidine with sulfamoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion.

Step 2: Work-up and Purification

Following the reaction, an aqueous work-up is performed to remove the base and any unreacted starting materials. The crude product is then purified, typically by flash chromatography on silica gel, to yield the final compound.

Caption: Proposed synthetic workflow for 4-(Methoxymethyl)piperidine-1-sulfonamide.

Physicochemical Properties

Melting and Boiling Point

The physical state of 4-(methoxymethyl)piperidine-1-sulfonamide at room temperature is predicted to be a solid. The presence of the sulfonamide group allows for strong hydrogen bonding between molecules, which would contribute to a relatively high melting point, likely in the range of 100-150 °C. The boiling point is expected to be significantly higher due to the compound's polarity and hydrogen bonding capabilities, and decomposition may occur at elevated temperatures. The methoxy group may slightly lower the melting point compared to a hydroxyl-substituted analogue by reducing hydrogen bonding potential.[6]

Solubility

The solubility of a compound is a critical factor in its bioavailability and formulation.[7] 4-(Methoxymethyl)piperidine-1-sulfonamide possesses both polar (sulfonamide, ether) and non-polar (piperidine ring) moieties, suggesting it will have moderate solubility in a range of solvents.

-

Aqueous Solubility: The sulfonamide group is weakly acidic, and the piperidine nitrogen is basic, meaning the compound's aqueous solubility will be pH-dependent.[7] It is expected to be more soluble in acidic and alkaline solutions compared to neutral pH. Sulfonamides, in general, are sparingly soluble in water.[8][9][10]

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[11] Acetonitrile is also a likely solvent, as it is effective for other polar sulfonamides.[12]

A robust method for determining thermodynamic solubility is the shake-flask method.

-

Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Add an excess of 4-(methoxymethyl)piperidine-1-sulfonamide to each buffer solution in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for experimental solubility determination.

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target engagement. 4-(Methoxymethyl)piperidine-1-sulfonamide has two potential ionizable centers:

-

The Sulfonamide N-H: The sulfonamide proton is weakly acidic, with a pKa value typically in the range of 9-11 for similar structures.[13][14]

-

The Piperidine Nitrogen: The piperidine nitrogen is basic. The pKa of the conjugate acid of piperidine is approximately 11.2.[15] However, the electron-withdrawing effect of the directly attached sulfonyl group will significantly decrease the basicity of the piperidine nitrogen. Therefore, the pKa of its conjugate acid is expected to be much lower, likely in the range of 3-5.

Potentiometric titration is a reliable method for determining pKa values.

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Caption: Workflow for experimental pKa determination.

LogP and LogD (Lipophilicity)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

-

LogP (Partition Coefficient): This measures the distribution of the neutral form of the compound between octanol and water. The predicted XlogP of -0.6 suggests that the compound is relatively hydrophilic.[1]

-

LogD (Distribution Coefficient): This is the partition coefficient at a specific pH and takes into account both the neutral and ionized forms of the molecule. Given the expected pKa values, the LogD of 4-(methoxymethyl)piperidine-1-sulfonamide will be highly dependent on the pH of the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. The expected chemical shifts are based on data for similar piperidine and sulfonamide-containing structures.[16][17][18][19][20][21]

-

¹H NMR:

-

Piperidine Ring Protons: Complex multiplets are expected in the range of δ 1.5-3.5 ppm.

-

Methoxymethyl Protons (-CH₂-O-CH₃): A singlet for the methyl group around δ 3.3 ppm and a doublet for the methylene group around δ 3.2 ppm.

-

Sulfonamide Proton (-SO₂NH₂): A broad singlet that is exchangeable with D₂O, typically appearing downfield (δ > 5 ppm).

-

-

¹³C NMR:

-

Piperidine Ring Carbons: Peaks are expected in the range of δ 25-55 ppm.

-

Methoxymethyl Carbons (-CH₂-O-CH₃): The methylene carbon will be around δ 75 ppm, and the methyl carbon around δ 59 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound.

-

Expected Molecular Ion: [M+H]⁺ at m/z 209.0954.

-

Fragmentation Pattern: Tandem MS (MS/MS) is expected to show characteristic fragmentation patterns. Common fragmentation pathways for sulfonamides include the loss of SO₂.[22][23] Fragmentation of the piperidine ring is also expected, often initiated by cleavage alpha to the nitrogen atom.[24][25]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.[26][27][28]

-

N-H Stretch (Sulfonamide): A broad band around 3300-3200 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong bands, an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

-

C-O Stretch (Ether): A strong band in the region of 1150-1085 cm⁻¹.

Data Summary

| Property | Predicted/Expected Value or Characteristic |

| Molecular Formula | C₇H₁₆N₂O₃S |

| Molecular Weight | 208.28 g/mol |

| Physical State | Solid |

| Melting Point | 100-150 °C (Predicted) |

| Aqueous Solubility | pH-dependent, sparingly soluble at neutral pH |

| pKa (Sulfonamide N-H) | 9-11 (Predicted) |

| pKa (Piperidine N) | 3-5 (Predicted for conjugate acid) |

| XlogP | -0.6 |

| ¹H NMR | Piperidine (δ 1.5-3.5), -OCH₃ (δ 3.3), -CH₂O- (δ 3.2), -SO₂NH₂ (δ > 5) |

| ¹³C NMR | Piperidine (δ 25-55), -CH₂O- (δ 75), -OCH₃ (δ 59) |

| MS (ESI+) | [M+H]⁺ at m/z 209.0954 |

| IR (cm⁻¹) | 3300-3200 (N-H), 1350-1320 & 1160-1140 (S=O), 1150-1085 (C-O) |

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the essential physicochemical characteristics of 4-(methoxymethyl)piperidine-1-sulfonamide. The integration of a plausible synthetic route, predicted properties, and robust experimental protocols offers a solid foundation for researchers and drug development professionals. The hydrophilic nature suggested by its predicted XlogP, combined with its potential for pH-dependent solubility, indicates that formulation strategies will be critical for its potential therapeutic applications. The provided spectroscopic data serves as a benchmark for the structural confirmation and quality control of this compound. Experimental verification of these predicted properties is a crucial next step in the comprehensive evaluation of 4-(methoxymethyl)piperidine-1-sulfonamide.

References

Sources

- 1. PubChemLite - 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bmj.com [bmj.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. produccion.siia.unam.mx [produccion.siia.unam.mx]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Piperidine - Wikipedia [en.wikipedia.org]

- 16. 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives | Publicación [silice.csic.es]

- 17. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. scielo.br [scielo.br]

- 26. rsc.org [rsc.org]

- 27. ripublication.com [ripublication.com]

- 28. journals.iucr.org [journals.iucr.org]

- 29. researchgate.net [researchgate.net]

Technical Guide: Characterization and Optimization of 4-(Methoxymethyl)piperidine-1-sulfonamide (MMP-1-S) in FBDD

Executive Summary: The Strategic Value of MMP-1-S

In the context of Fragment-Based Drug Discovery (FBDD), 4-(Methoxymethyl)piperidine-1-sulfonamide (MMP-1-S) represents a quintessential "privileged structure" hit. While its absolute potency may be modest (typical of fragments in the µM–mM range), its structural attributes make it an ideal starting point for lead evolution against metalloenzymes, particularly the Carbonic Anhydrase (CA) family.

This guide details the technical validation, biophysical characterization, and synthetic evolution of MMP-1-S. It serves as a blueprint for transforming this high-Ligand Efficiency (LE) fragment into a potent lead compound.

Key Physicochemical Profile (Calculated)

| Property | Value | Strategic Implication |

| MW | ~208.28 Da | Well below the "Rule of 3" cutoff (300 Da), allowing room for molecular growth. |

| cLogP | ~0.8 | High solubility; ideal for high-concentration biophysical assays (NMR/SPR). |

| H-Bond Donors | 1 (Sulfonamide NH2) | Critical for active site metal coordination. |

| H-Bond Acceptors | 4 (SO2, Ether O, Ring N) | Provides vectors for specific interactions in the S1/S2 pockets. |

| Ligand Efficiency | High (>0.3 kcal/mol/HA) | Indicates high binding energy per heavy atom; a quality hit. |

Mechanistic Basis: The Sulfonamide "Warhead"

The primary driver of MMP-1-S binding is the sulfonamide moiety (

Structural Hypothesis[1]

-

Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic

ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -

The Piperidine Scaffold: The piperidine ring acts as a rigid linker, positioning the sulfonamide into the active site while directing the 4-substituent toward the hydrophobic wall or the solvent-exposed region.

-

The Methoxymethyl Vector: The 4-methoxymethyl group (

) probes the "selectivity pocket." The ether oxygen can serve as a weak H-bond acceptor, while the methyl group explores hydrophobic sub-pockets.

Visualizing the Binding Mode Logic

The following diagram illustrates the hypothetical pharmacophore mapping of MMP-1-S within a metalloenzyme active site.

Figure 1: Pharmacophore map of MMP-1-S binding to a zinc-containing active site. The sulfonamide anchors the molecule, while the methoxymethyl group probes peripheral pockets.

Hit Validation Protocols

To confirm MMP-1-S is a genuine binder and not a false positive (e.g., aggregator or pan-assay interference compound), a multi-orthogonal approach is required.

Surface Plasmon Resonance (SPR)

SPR is the gold standard for determining binding kinetics (

Protocol:

-

Immobilization: Biotinylate the target protein (e.g., hCAII) and capture on a Streptavidin (SA) chip to a density of ~2000-4000 RU. Note: High density is needed for small fragments.

-

Solvent Correction: Fragments often require high DMSO concentrations (2-5%). Perform strict solvent correction curves to negate bulk refractive index changes.

-

Injection: Inject MMP-1-S in a concentration series (e.g., 500 µM down to 15 µM) at a high flow rate (30-50 µL/min) to minimize mass transport effects.

-

Analysis: Fit data to a 1:1 Langmuir binding model. Look for "square" sensorgrams typical of fast-on/fast-off kinetics.

Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR validates that the ligand binds to the receptor in solution.

Protocol:

-

Sample Prep: Mix protein (10-20 µM) with excess MMP-1-S (500-1000 µM) in deuterated buffer (

). -

Experiment: Apply a saturation pulse to the protein methyl region (e.g., -0.5 ppm).

-

Readout: If MMP-1-S binds, magnetization transfers from the protein to the ligand protons via the nuclear Overhauser effect (NOE).

-

Result: The difference spectrum (on-resonance minus off-resonance) will show signals only for the ligand protons in contact with the protein.

-

Critical Check: The methoxymethyl protons should show strong STD signals if they are interacting with the pocket wall.

-

Synthetic Pathway

Accessing MMP-1-S requires a straightforward sulfamoylation of the secondary amine.

Reagents:

-

Starting Material: 4-(Methoxymethyl)piperidine (commercially available or synthesized via reduction of isonipecotic acid methyl ester followed by methylation).

-

Reagent: Sulfamide (

) or Sulfamoyl chloride (

Step-by-Step Synthesis:

-

Activation: If using sulfamide, reflux in dioxane is often required (harsh). A milder route uses tert-butanol-sulfamoyl chloride generated in situ.

-

Reaction:

-

Dissolve 4-(Methoxymethyl)piperidine (1.0 eq) in DCM at 0°C.

-

Add Triethylamine (2.0 eq) as a base scavenger.

-

Slowly add Sulfamoyl chloride (1.1 eq).

-

Stir at RT for 4-12 hours.

-

-

Workup: Quench with water. Extract with EtOAc. Wash with brine.

-

Purification: Recrystallization from EtOH/Water or Column Chromatography (MeOH/DCM gradient). The polarity of the sulfonamide usually requires 5-10% MeOH.

Optimization Strategy: Fragment Growing

Once MMP-1-S is validated, the goal is to improve potency (lower

The "Grow" Workflow

We utilize the "Group Efficiency" metric to ensure added atoms contribute to binding energy.

-

Ether Extension: Replace the methyl of the methoxy group with larger alkyl/aryl groups (e.g., benzyl, phenethyl) to reach distal hydrophobic pockets.

-

Linker Rigidification: Change the ether oxygen to an amide or sulfonamide linker to restrict conformational freedom.

-

Scaffold Hopping: If the piperidine ring causes metabolic issues (e.g., oxidation), switch to a piperazine or morpholine core while retaining the 4-position vector.

Figure 2: Strategic evolution pathways for the MMP-1-S fragment.

References

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Methodological & Application

step-by-step protocol for preparing 4-(Methoxymethyl)piperidine-1-sulfonamide

An Application Note and Protocol for the Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide, a key building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a prevalent pharmacophore, and this guide details a robust synthetic route via the reaction of 4-(methoxymethyl)piperidine with sulfamoyl chloride. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Scientific Rationale

The sulfonamide moiety is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its role as a bioisostere of the amide bond allows it to modulate the physicochemical properties of drug candidates, enhancing their binding affinity and pharmacokinetic profiles. The synthesis of novel sulfonamide derivatives is, therefore, a critical task in the exploration of new chemical entities.

The target molecule, 4-(Methoxymethyl)piperidine-1-sulfonamide[2], incorporates a piperidine scaffold, another privileged structure in drug design known for improving solubility and metabolic stability.[3][4] This protocol outlines a direct and efficient method for its preparation. The core of this synthesis is the nucleophilic attack of the secondary amine of 4-(methoxymethyl)piperidine on the electrophilic sulfur atom of sulfamoyl chloride.[5][6] This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[7] The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is paramount to prevent the hydrolysis of the highly reactive sulfamoyl chloride.[8][9]

Reaction Scheme

Caption: Overall reaction for the sulfonylation of 4-(methoxymethyl)piperidine.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| 4-(Methoxymethyl)piperidine | 399580-55-3 | 129.20 | 1.0 | 1.29 g (10.0 mmol) |

| Sulfamoyl Chloride | 7778-42-9 | 115.54 | 1.1 | 1.27 g (11.0 mmol) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 2.1 mL (15.0 mmol) |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | As needed |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed |

| Silica Gel (for chromatography) | 7631-86-9 | - | - | As needed |

| Hexane / Ethyl Acetate | - | - | - | As needed |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety and Handling Precautions

Researcher Safety is Paramount. A thorough risk assessment must be conducted before beginning this procedure.

-

Sulfamoyl Chloride : Highly corrosive and moisture-sensitive.[10] It can cause severe skin burns and eye damage.[11][12] Handle exclusively in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Store under inert gas and keep in a cool, dry place away from moisture.[12]

-

Dichloromethane (DCM) : A volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a well-ventilated fume hood.

-

Triethylamine : Flammable and corrosive with a strong odor. Avoid inhalation and skin contact.

-

General Handling : The reaction is exothermic and should be cooled appropriately. The work-up involves acidic and basic solutions; handle with care.

Detailed Synthesis Protocol

Step 1: Reaction Setup

-

Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to remove any residual moisture.

-

To the flask, add 4-(methoxymethyl)piperidine (1.29 g, 10.0 mmol).[13][14]

-

Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add triethylamine (2.1 mL, 15.0 mmol) to the solution. The triethylamine acts as an acid scavenger for the HCl produced during the reaction.[7]

-

Cool the flask to 0 °C using an ice-water bath and stir the solution for 10-15 minutes.

Step 2: Sulfonylation

-

In a separate, dry vial, carefully weigh sulfamoyl chloride (1.27 g, 11.0 mmol).

-

Dissolve the sulfamoyl chloride in ~5 mL of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring piperidine solution over a period of 20-30 minutes. Causality Note: A slow addition rate is crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting piperidine spot is no longer visible. A typical mobile phase for TLC analysis is 50% ethyl acetate in hexane.

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by adding 20 mL of deionized water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of 1 M HCl (to remove excess triethylamine and any unreacted starting amine).

-

20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or solid.

Step 4: Purification

-

Purify the crude product using flash column chromatography on silica gel.[15]

-

Column Preparation : Pack a glass column with silica gel slurried in hexane.

-

Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent via rotary evaporation to yield 4-(methoxymethyl)piperidine-1-sulfonamide as a pure compound.

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Demir, K., et al. (2014). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Retrieved from [Link]

-

PrepChem.com. (2023). Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. Retrieved from [Link]

- Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029.

- Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

- Google Patents. (n.d.). US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil.

- Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.

-

PrepChem.com. (2023). Synthesis of 4-methyl-4-methoxy-piperidine hydrochloride. Retrieved from [Link]

- Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

- Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.

-

Klumpp, D. A., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(22), 3895-3898. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

- Google Patents. (n.d.). CN102603614B - 4-methoxymethyl-4-(N-substituted) aniline piperidine compound, preparation method and application.

-

ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S). Retrieved from [Link]

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(1), 329-335. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2748. PMC. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Google Patents. (n.d.). US20100137604A1 - Method of making piperidine derivatives.

-

Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9636. PMC. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1981).

-

C&EN. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)sulfonyl-4-piperidin-1-ium-1-ylpiperidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. cbijournal.com [cbijournal.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis Protocols for 4-(Methoxymethyl)piperidine-1-sulfonamide

Abstract & Strategic Overview

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide transforms a secondary amine scaffold into a primary sulfonamide. This moiety is a critical pharmacophore in medicinal chemistry, often serving as a zinc-binding group (e.g., in Carbonic Anhydrase inhibitors) or a polar handle in fragment-based drug discovery (FBDD).

While the 4-(methoxymethyl)piperidine core is commercially available, the installation of the unsubstituted sulfonamide group (

This guide details two distinct protocols:

-

Method A (Thermal Transamination): The "Green" route using Sulfamide. Recommended for scale-up due to high atom economy and simplified workup.

-

Method B (Carbamate Intermediate): The "Low-Temperature" route using Chlorosulfonyl Isocyanate (CSI). Recommended for high-purity requirements or heat-sensitive substrates.

Critical Reagents & Materials

The quality of the starting amine and the dryness of solvents are the primary determinants of yield.

Table 1: Reagent Specifications

| Reagent Name | CAS No. | Role | Grade/Purity | Handling & Safety Notes |

| 4-(Methoxymethyl)piperidine | 399580-55-3 | Substrate | >97% (Free Base preferred*) | Irritant. If HCl salt is used, add 1 eq. TEA. |

| Sulfamide | 7803-58-9 | Sulfonamidation Agent | >98% | Toxic. Hygroscopic. Store in desiccator. |

| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | Agent (Method B) | 98% | Corrosive/Lachrymator. Reacts violently with water. Handle in glovebox or Schlenk line. |

| 1,4-Dioxane | 123-91-1 | Solvent (Method A) | Anhydrous (<50 ppm H2O) | Carcinogen. Peroxide former. Test for peroxides before reflux. |

| tert-Butanol | 75-65-0 | Reagent (Method B) | Anhydrous | Flammable solid/liquid (mp 25°C). |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Method B) | Anhydrous | Volatile. Use in fume hood. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection (Method B) | Reagent Grade | Corrosive. |

*Note: If using the Hydrochloride salt of the amine, an in-situ neutralization with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required, but the resulting salts can complicate the workup of Method A.

Experimental Protocols

Method A: Thermal Transamination with Sulfamide (Preferred)

Rationale: This method utilizes the reactivity of sulfamide (

Step-by-Step Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon (or drying tube).

-

Charging: Add 4-(Methoxymethyl)piperidine (1.0 equiv, e.g., 5.0 mmol, 646 mg) and 1,4-Dioxane (10 mL, 0.5 M concentration).

-

Reagent Addition: Add Sulfamide (2.0 - 2.5 equiv, 10-12.5 mmol).

-

Expert Insight: We use a significant excess (2.5 equiv) of sulfamide to suppress the formation of the symmetric sulfamide dimer (

). The excess sulfamide ensures the amine reacts with a fresh

-

-

Reaction: Heat the mixture to reflux (

oil bath) for 6–12 hours.-

Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the product mass (

). Evolution of ammonia gas (

-

-

Workup:

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (DCM

5% MeOH/DCM).

Method B: The Burgess-Type CSI Route (Alternative)

Rationale: Chlorosulfonyl isocyanate (CSI) is extremely electrophilic. Reacting it directly with the amine often leads to polymerization or degradation. We first react CSI with tert-butanol to form the N-Boc-sulfamoyl chloride in situ. This "tamed" electrophile reacts cleanly with the amine, followed by acid deprotection.

Step-by-Step Protocol:

-

In-Situ Reagent Formation:

-

In a flame-dried flask under

, dissolve CSI (1.1 equiv) in anhydrous DCM at -

Dropwise add tert-Butanol (1.1 equiv) dissolved in DCM. Stir for 15 min at

. -

Result: Formation of

.

-

-

Coupling:

-

Add Triethylamine (2.0 equiv) to the mixture.

-

Dropwise add 4-(Methoxymethyl)piperidine (1.0 equiv) in DCM.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Intermediate Workup:

-

Deprotection:

-

Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.

-

Concentrate to dryness.

-

-

Neutralization:

-

The product will be a TFA salt. Dissolve in EtOAc, wash with saturated

to obtain the free sulfonamide.

-

Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathways and the critical decision points between Method A and Method B.

Caption: Synthesis workflow comparing the direct Sulfamide reflux route (Method A) and the CSI/Boc-protection route (Method B).

Analytical Expectations & Troubleshooting

Quality Control Data

-

1H NMR (DMSO-d6): Look for the characteristic sulfonamide singlet (

) around -

LCMS: ESI+ mode. Theoretical Exact Mass: 208.09. Observed

.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Reaction temperature too low. | Ensure Dioxane is actively refluxing ( |

| Dimer Formation | Insufficient Sulfamide. | The symmetric byproduct ( |

| Violent Exotherm (Method B) | CSI addition too fast. | CSI is highly reactive. Dilute in DCM and add dropwise at |

| Product is Hygroscopic | Residual salts or acid. | Ensure thorough drying after the |

References

-

Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates and sulfamides." Journal of Medicinal Chemistry. (Primary source for thermal sulfamide exchange).

-

Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Context on sulfonamide/sulfamate pharmacophores).

-

PubChem. "4-(Methoxymethyl)piperidine-1-sulfonamide Compound Summary." National Center for Biotechnology Information.

-

Organic Syntheses. "Preparation of Sulfonamides from Chlorosulfonyl Isocyanate." Org.[2][7][9] Synth. (Standard protocols for CSI usage).[4]

Sources

- 1. 4-(Methoxymethyl)piperidine | 399580-55-3 [sigmaaldrich.com]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cbijournal.com [cbijournal.com]

Optimized Protocols for the N-Sulfonylation of 4-(Methoxymethyl)piperidine

Strategic Overview & Mechanism

Objective: To synthesize N-sulfonylated derivatives of 4-(methoxymethyl)piperidine with high yield and purity, minimizing the formation of disulfonylated byproducts (chemically impossible here, but relevant for primary amines) and hydrolytic waste.

The Substrate: 4-(methoxymethyl)piperidine is a secondary amine featuring a piperidine core substituted at the C4 position with a methoxymethyl ether.

-

Reactivity: The secondary amine (

hybridized nitrogen) is a strong nucleophile. -

Sterics: The C4-substituent is distal to the reaction center (N1), meaning steric hindrance is negligible compared to 2-substituted piperidines.

-

Stability: The methoxymethyl ether is stable under standard basic sulfonylation conditions.

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, forming a tetrahedral intermediate (or concerted transition state), followed by the expulsion of the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.[2]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the N-sulfonylation reaction.

Critical Process Parameters (CPPs)

Success relies on controlling three variables: Stoichiometry , Base/Solvent System , and Temperature .[2]

| Parameter | Recommendation | Rationale |

| Stoichiometry | Amine (1.0 eq) : Sulfonyl Chloride (1.1–1.2 eq) | Slight excess of electrophile ensures full consumption of the amine. Excess chloride is easily hydrolyzed and removed during workup. |

| Base | Organic (DIPEA/TEA) or Inorganic ( | DIPEA is preferred for DCM solubility. |

| Temperature | Initial cooling controls the exotherm. Warming ensures completion. | |

| Solvent | DCM (Method A) or DCM/Water (Method B) | DCM solubilizes the lipophilic product. Water (in Method B) solubilizes the inorganic base and salt byproducts. |

Experimental Protocols

Method A: Standard Organic Phase (Discovery/High-Throughput)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, or parallel synthesis.

Reagents:

-

4-(methoxymethyl)piperidine (1.0 equiv)

-

Sulfonyl Chloride (

) (1.2 equiv) -

Triethylamine (

) or DIPEA (Hunig’s Base) (1.5–2.0 equiv) -

Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask (or vial), dissolve 4-(methoxymethyl)piperidine (1.0 equiv) in DCM (concentration ~0.2 M).

-

Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes.

-

Cooling: Cool the reaction mixture to

using an ice bath. -

Reaction: Add the Sulfonyl Chloride (1.2 equiv) dropwise (either neat or dissolved in minimal DCM).

-

Note: Dropwise addition prevents localized overheating and side reactions.

-

-

Incubation: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (typically 50% EtOAc/Hexane) or LCMS. The secondary amine starting material should disappear.

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (aqueous). Crucial: This protonates and removes any unreacted piperidine starting material into the aqueous layer.

-

Wash 2: Saturated

.[2] Crucial: This converts hydrolyzed excess sulfonyl chloride (sulfonic acid) into a salt, removing it into the aqueous layer. -

Wash 3: Brine.[2]

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Scale-Up/Green)

Best for: Large scale (>5g), robust sulfonyl chlorides, cost reduction.

Reagents:

-

4-(methoxymethyl)piperidine (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)

-

Sodium Carbonate (

) or NaOH (2.0–3.0 equiv) -

Solvent System: DCM : Water (1:1 ratio) or THF : Water.

Step-by-Step Protocol:

-

Biphasic Setup: Dissolve the amine in DCM. In a separate beaker, dissolve

in water. Combine the two phases in a flask with vigorous stirring. -

Addition: Cool to

. Add the Sulfonyl Chloride slowly to the vigorously stirring biphasic mixture. -

Reaction: Stir at RT for 4–12 hours. The base in the aqueous layer neutralizes the HCl as it is generated at the interface.

-

Workup: Separate phases. Extract the aqueous layer once with DCM. Combine organics.

-

Purification: Follow the same Acid/Base wash sequence as Method A to ensure high purity.

Purification Logic & Troubleshooting

The resulting product is a tertiary sulfonamide , which is chemically neutral (no acidic proton on the nitrogen). This property allows for a highly specific purification logic described in the decision tree below.

Purification Decision Tree (DOT Visualization)

Figure 2: Liquid-Liquid Extraction strategy for purifying tertiary sulfonamides.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Method A). Increase Sulfonyl Chloride equivalents (up to 1.5 eq). |

| Starting Material Remains | Base insufficient or degraded | Check pH of reaction (should be >9). Add more DIPEA or NaOH. |

| Product is Oil/Sticky | Trace solvent or rotamers | Dry under high vacuum for 12h. Methoxymethyl group adds flexibility, often preventing crystallization. |

| New Spot on TLC (Low Rf) | Sulfonic Acid formation | This is hydrolyzed reagent. Remove via basic wash ( |

References

-

BenchChem. (2025).[2][3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

-

Meshram, G., & Vishvanath, D. (2009).[4] A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.[4] Tetrahedron Letters. Retrieved from

-

National Institutes of Health (NIH). (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation. J Org Chem. Retrieved from

-

PubChemLite. (2025).[5] 4-(methoxymethyl)piperidine-1-sulfonamide Structure and Properties. Retrieved from

Sources

Application Note: High-Throughput Screening of 4-(Methoxymethyl)piperidine-1-sulfonamide Scaffolds

Abstract

This application note details the methodological framework for utilizing 4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: 399580-55-3) in High-Throughput Screening (HTS) campaigns. As a "privileged structure," this scaffold combines the zinc-binding utility of a primary sulfonamide with the solubilizing, spatially defined methoxymethyl-piperidine core. This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes (specifically Carbonic Anhydrases) and its utility as a building block for DNA-Encoded Libraries (DEL). We provide validated protocols for solubility assessment, acoustic liquid handling, and enzymatic inhibition assays.

Introduction & Rationale

The Molecule: 4-(Methoxymethyl)piperidine-1-sulfonamide

In the context of modern drug discovery, this molecule represents a high-value fragment . Its structural logic is threefold:

-

Warhead (Sulfonamide): The primary sulfonamide moiety (

) is a classic pharmacophore for Zinc-dependent enzymes (e.g., Carbonic Anhydrases, MMPs) and Dihydropteroate Synthase (DHPS) [1, 2]. -

Linker (Piperidine): The six-membered ring provides a defined vector, orienting the tail group away from the active site, a critical feature for "growing" fragments into leads [3].

-

Tail (Methoxymethyl): Unlike hydrophobic benzyl or alkyl tails, the methoxymethyl group lowers

(Predicted

Application Scope

-

Primary Screen: As a member of a Fragment Library (typically screened at

). -

Library Synthesis: As a core scaffold for parallel synthesis, where the sulfonamide nitrogen is further functionalized (though this reduces zinc-binding affinity) or the methoxymethyl group is chemically modified.

Pre-Screening Validation: Solubility & QC

Before committing the compound to a costly HTS campaign, its physicochemical behavior in assay buffer must be validated. Sulfonamides can precipitate at high concentrations or form promiscuous aggregates (PAINS).

Protocol 2.1: Nephelometric Solubility Assessment

Objective: Determine the maximum soluble concentration in 1% DMSO/Buffer.

-

Stock Preparation: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonamide to

in-

Note: Sonicate for 5 minutes to ensure complete dissolution.

-

-

Plate Setup: Use a 96-well clear-bottom plate.

-

Titration: Perform a serial dilution in DMSO (100 mM

3.125 mM). -

Buffer Transfer: Transfer

of DMSO stock into -

Incubation: Shake at 600 RPM for 90 minutes at RT.

-

Readout: Measure forward light scatter (Nephelometry) or Absorbance at 600 nm.

-

Threshold: Any well with signal

background (buffer only) is flagged as insoluble.

Table 1: Physicochemical Profile

| Property | Value | Implication for HTS |

|---|---|---|

| MW | 208.28 Da | Ideal fragment size (<300 Da) |

| cLogP | -0.6 (approx) | High aqueous solubility; low risk of non-specific binding |

| H-Bond Donors | 1 (Amide) | Specific interaction capability |

| TPSA | ~70 Ų | Good cell permeability potential |

High-Throughput Screening Protocol

This protocol describes an enzymatic inhibition screen (e.g., against Carbonic Anhydrase II) using Fluorescence Polarization (FP) or a Colorimetric readout. We assume the use of acoustic dispensing for precision.

Workflow Visualization

Figure 1: Standard HTS workflow for fragment screening using acoustic dispensing technology.

Detailed Step-by-Step Protocol

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (detergent prevents aggregation).

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII), final conc. 10 nM.

-

Tracer (for FP): Fluorescein-labeled sulfonamide probe (final conc. 5 nM).

-

Test Compound: 4-(Methoxymethyl)piperidine-1-sulfonamide.[1]

Steps:

-

Source Plate Preparation: Prepare compound source plates (384-well LDV) with

stock. -

Acoustic Dispensing (The "Dry" Step):

-

Use an Echo 550/650 (Beckman Coulter/Labcyte) to transfer

of compound into the destination plate. -

Control Wells: Dispense

DMSO into columns 1, 2, 23, 24 (High/Low controls).

-

-

Enzyme Addition:

-

Dispense

of Enzyme Master Mix into all wells using a Multidrop Combi or equivalent. -

Centrifuge: 1000 RPM for 1 min to remove bubbles.

-

Incubation: 15 minutes at Room Temperature (allows slow binders to engage).

-

-

Tracer/Substrate Addition:

-

Dispense

of Tracer Master Mix. -

Final Assay Volume =

. -

Final Compound Concentration =

(assuming 10mM stock, 50nL transfer).

-

-

Final Incubation: 30–60 minutes at RT (protected from light).

-

Detection: